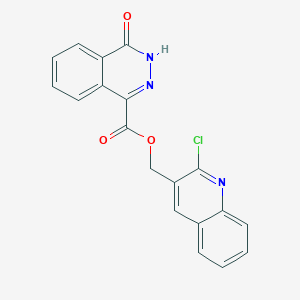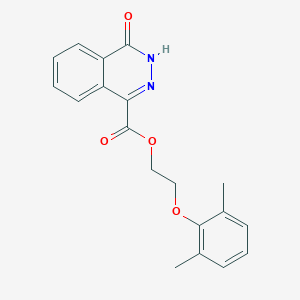
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is a phthalazine derivative that has been synthesized through a multistep reaction process.
作用機序
The mechanism of action of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, tumor growth, and glucose metabolism. This compound has been found to inhibit the expression of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes tumor growth. Additionally, this compound has been found to enhance glucose uptake and utilization in cells, which makes it a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in various scientific research studies. This compound has been found to reduce inflammation and oxidative stress in cells, which helps to prevent cellular damage and degeneration. It has also been found to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity, which makes it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
The advantages of using 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in lab experiments include its ability to inhibit various enzymes and proteins that are involved in the inflammatory response, tumor growth, and glucose metabolism. This compound has also been found to exhibit minimal toxicity and side effects in cells and animal models. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for the research and development of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
合成法
The synthesis of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves a multistep reaction process that includes the condensation of 2,6-dimethylphenol with ethyl chloroacetate to form 2-(2,6-dimethylphenoxy)ethyl acetate. The next step involves the reaction of 2-(2,6-dimethylphenoxy)ethyl acetate with hydrazine hydrate to form 2-(2,6-dimethylphenoxy)ethyl hydrazinecarboxylate. This compound is then reacted with phthalic anhydride to form this compound.
科学的研究の応用
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has shown potential therapeutic applications in various scientific research studies. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-6-5-7-13(2)17(12)24-10-11-25-19(23)16-14-8-3-4-9-15(14)18(22)21-20-16/h3-9H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTKHQTUEMRLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)
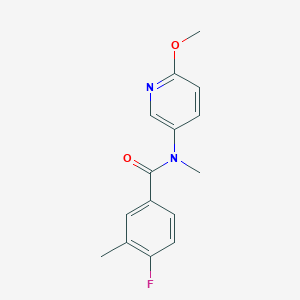
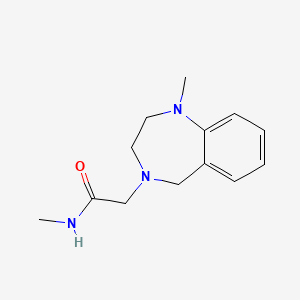
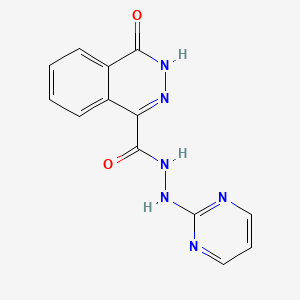
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)
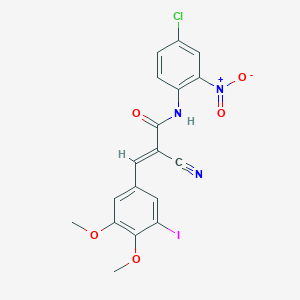
![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)
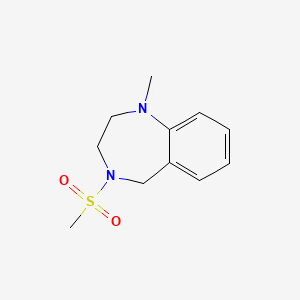
![N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)
![1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7562192.png)
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)
